molecular formula C15H23N3O2 B3155160 Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate CAS No. 792946-71-5

Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B3155160
CAS No.: 792946-71-5
M. Wt: 277.36 g/mol
InChI Key: CFTGXUMBITZDAI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a 3-amino group and a 4-ethylpiperazine substituent at the para position of the aromatic ring. Its synthesis involves sequential steps:

Esterification: Starting with 4-fluoro-3-nitrobenzoic acid, catalytic esterification in ethanol yields ethyl-4-fluoro-3-nitrobenzoate (75% yield) .

Amine Substitution: Reaction with N-(2-aminoethyl)piperazine and DIPEA in dichloromethane produces ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate (91% yield) .

Reduction: Catalytic hydrogenation with ammonium formate and Pd/C reduces the nitro group to an amine, yielding the final intermediate (70% yield) .

Properties

IUPAC Name

ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-17-7-9-18(10-8-17)14-6-5-12(11-13(14)16)15(19)20-4-2/h5-6,11H,3-4,7-10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTGXUMBITZDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242816
Record name Ethyl 3-amino-4-(4-ethyl-1-piperazinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792946-71-5
Record name Ethyl 3-amino-4-(4-ethyl-1-piperazinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792946-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-(4-ethyl-1-piperazinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate typically involves the reaction of 3-amino-4-bromobenzoic acid with 4-ethylpiperazine in the presence of a suitable base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted benzoates and piperazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6):
    • Structural Difference : Replaces the 4-ethyl group with a methyl group.
    • Impact : Reduced steric bulk may enhance solubility but decrease lipophilicity. Similarity score: 1.00 .
  • Ethyl 3-(piperazin-1-yl)benzoate (CAS 202262-40-6): Structural Difference: Piperazine ring at position 3 instead of 4. Similarity score: 0.98 .

Core Modifications in Benzoate Derivatives

  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Structural Difference: Pyridazine substituent instead of ethylpiperazine.
  • Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS 637041-67-9): Structural Difference: tert-Butylamino group replaces ethylpiperazine.

Functional Group Variations

  • Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: Structural Difference: Hydroxyethylamino group instead of ethylpiperazine. Impact: Introduces hydrogen-bonding capacity, influencing crystal packing and solubility .
  • Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2):
    • Structural Difference : Methyl ester instead of ethyl ester.
    • Impact : Lower molecular weight (236.31 vs. target compound’s ~350 g/mol) may enhance bioavailability .

Physicochemical and Toxicological Profiles

  • Lipophilicity : Ethylpiperazine substituents increase logP compared to methyl or hydroxyl analogs, enhancing membrane permeability .
  • For example, ethyl benzoate itself is associated with mild dermal irritation .

Biological Activity

Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester functional group attached to a benzoate structure, with an amino group and a piperazine moiety. This unique structure contributes to its biological activity, particularly in drug development.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting its potential as a therapeutic agent in infectious disease management.

2. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies demonstrate that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

The mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit or activate these targets, influencing pathways related to signal transduction and gene expression.

Case Studies

Case Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.

Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating moderate antimicrobial activity .

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC (µM) Reference
AnticancerMCF-710
AnticancerHeLa15
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate
Reactant of Route 2
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Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate

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